molecular formula C14H11N3O6S B7546957 2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid

2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid

Cat. No. B7546957
M. Wt: 349.32 g/mol
InChI Key: DXHGZQLNNUDHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid, also known as HODBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. HODBS is a sulfonamide-containing compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in both laboratory experiments and medical research.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid is not fully understood, but it is believed to involve the binding of the compound to metal ions and other biomolecules in the body. This binding can lead to changes in the structure and function of these molecules, which can have a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including antioxidant activity, metal ion chelation, and inhibition of enzyme activity. These effects make this compound a promising candidate for use in a wide range of scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid in laboratory experiments is its high sensitivity and specificity for metal ion detection. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid. Some of the most promising areas of research include the development of new this compound derivatives with enhanced properties, the use of this compound as a therapeutic agent for the treatment of various diseases, and the development of new methods for the detection of metal ions using this compound-based probes.

Synthesis Methods

The synthesis of 2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid involves the reaction of 2-hydroxy-4-aminobenzoic acid with 2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatography steps to obtain the final product.

Scientific Research Applications

2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

2-hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6S/c18-12-5-7(1-3-9(12)13(19)20)17-24(22,23)8-2-4-10-11(6-8)16-14(21)15-10/h1-6,17-18H,(H,19,20)(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGZQLNNUDHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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